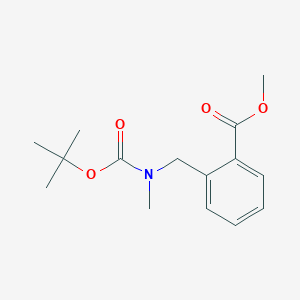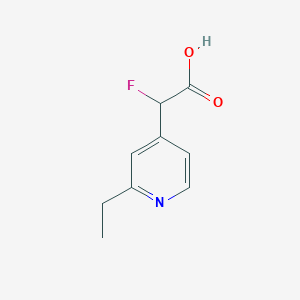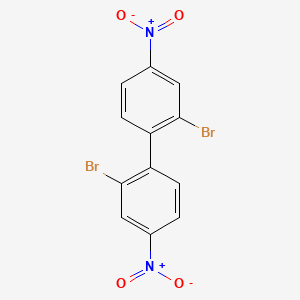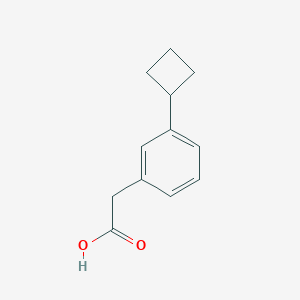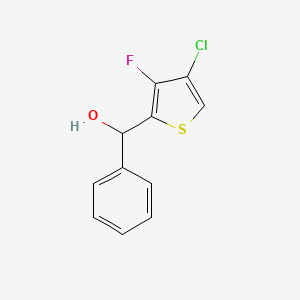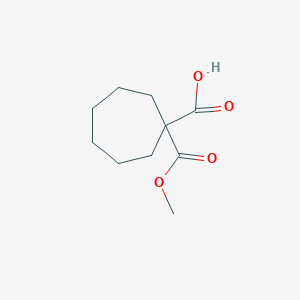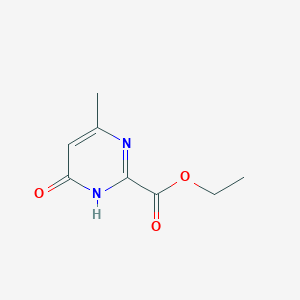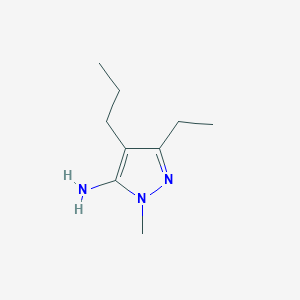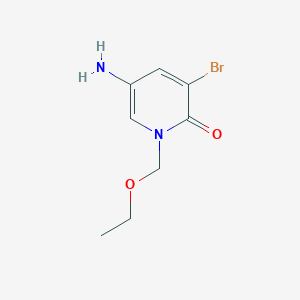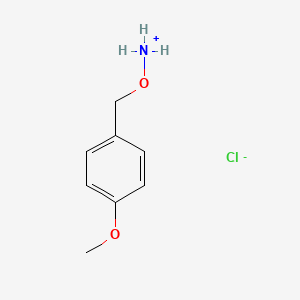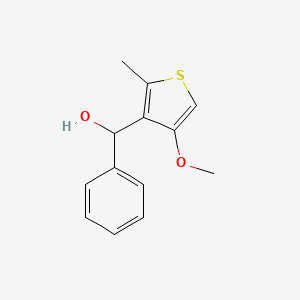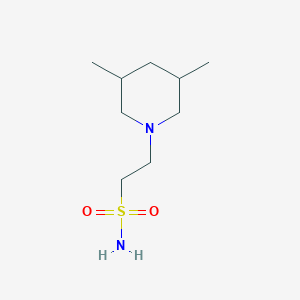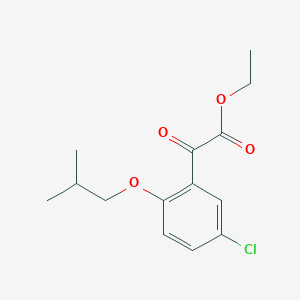
Ethyl 2-iso-butoxy-5-chlorobenzoylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-iso-butoxy-5-chlorobenzoylformate is an organic compound with the molecular formula C14H17ClO4 and a molecular weight of 284.7389 g/mol . This compound is known for its unique structure, which includes an ethyl ester, an iso-butoxy group, and a chlorobenzoyl moiety. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-iso-butoxy-5-chlorobenzoylformate typically involves the esterification of 2-iso-butoxy-5-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-iso-butoxy-5-chlorobenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the benzoyl moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-iso-butoxy-5-chlorobenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-iso-butoxy-5-chlorobenzoylformate involves its interaction with various molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The iso-butoxy and chlorobenzoyl groups contribute to the compound’s reactivity and specificity in targeting certain molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-oxo-4-phenylbutanoate: Another ester with similar reactivity but different functional groups.
Methyl 2-iso-butoxy-5-chlorobenzoylformate: A methyl ester analog with slightly different physical properties.
Ethyl 2-iso-butoxy-4-chlorobenzoylformate: A positional isomer with the chlorine atom in a different position on the benzoyl ring
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C14H17ClO4 |
|---|---|
Poids moléculaire |
284.73 g/mol |
Nom IUPAC |
ethyl 2-[5-chloro-2-(2-methylpropoxy)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C14H17ClO4/c1-4-18-14(17)13(16)11-7-10(15)5-6-12(11)19-8-9(2)3/h5-7,9H,4,8H2,1-3H3 |
Clé InChI |
HJPFUKOCRNETIO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C1=C(C=CC(=C1)Cl)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



